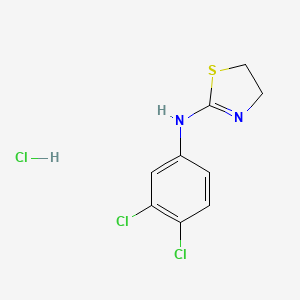

![molecular formula C23H22N2O3 B2578186 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 922948-91-2](/img/structure/B2578186.png)

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

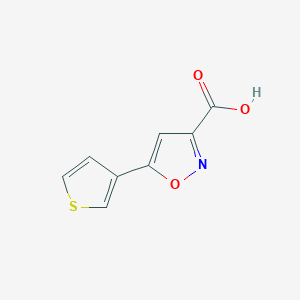

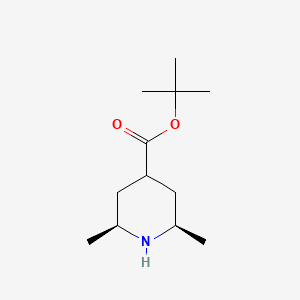

The compound “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound that has been studied for its potential biological activities . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of different cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under specific reaction conditions . Alternatively, preformed pyrrolidine rings, such as proline derivatives, can be functionalized .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidinone ring . This ring has a half-chair conformation . In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds to form layers parallel to the bc plane .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied for their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . These compounds have shown good inhibitory activity, suggesting their potential use in the treatment of Alzheimer’s disease .Applications De Recherche Scientifique

Synthesis and Characterization

1. Novel Synthesis Approaches

Research on naphthalene derivatives often involves novel synthesis techniques aimed at enhancing the properties of these compounds. For instance, studies have focused on synthesizing various naphthalene derivatives, including those with carboxamide groups, to explore their structural and electronic properties. Such compounds are characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy, providing insights into their potential applications in drug design and material science (Özer, Arslan, VanDerveer, & Külcü, 2009).

2. Ligands for Metal-catalyzed Reactions

Certain naphthalene-derived amides have been identified as powerful ligands for metal-catalyzed coupling reactions. These findings are crucial for developing new synthetic methodologies in organic chemistry, potentially leading to more efficient synthesis of complex molecules (Ma et al., 2017).

Material Science Applications

1. Electrochromic Materials

Naphthalene-derived compounds have been explored for their applications in creating electrochromic materials. These materials exhibit reversible changes in color upon electrochemical oxidation or reduction, making them suitable for applications in smart windows and displays (Hsiao & Han, 2017).

2. Conducting Polymers

The synthesis of polymeric materials based on naphthalene units has been a subject of interest due to their potential applications in electronics and optoelectronics. These polymers demonstrate stable electrochemical properties and conductivity, highlighting their potential in developing new electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Medicinal Chemistry Applications

1. Anticancer Potential

Naphthalene derivatives have been investigated for their potential anticancer activities. Some compounds have shown promising results in inducing cell death in various cancer cell lines, suggesting that these molecules could serve as leads for the development of new anticancer drugs (Nishizaki et al., 2014).

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolidine structure have been widely used in medicinal chemistry for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine structure have been reported to have diverse biological profiles, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar pyrrolidine structure have been reported to exhibit diverse biological activities .

Action Environment

The spatial orientation of substituents in compounds with a similar pyrrolidine structure can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

The future directions for the study of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds could involve further investigation of their biological activities, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies .

Propriétés

IUPAC Name |

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-2-28-20-14-9-16-6-3-4-7-19(16)22(20)23(27)24-17-10-12-18(13-11-17)25-15-5-8-21(25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEMFUJENWPXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)

![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)